molecular formula C10H10ClF3N2 B11866025 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B11866025
M. Wt: 250.65 g/mol
InChI Key: SCDUADVFMWGOAJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of fluorine atoms, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of 5-fluoroindole with difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride apart is the presence of multiple fluorine atoms, which can enhance its biological activity and stability compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H10ClF3N2

Molecular Weight

250.65 g/mol

IUPAC Name

2,2-difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H9F3N2.ClH/c11-6-1-2-9-7(3-6)8(4-15-9)10(12,13)5-14;/h1-4,15H,5,14H2;1H

InChI Key

SCDUADVFMWGOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(CN)(F)F.Cl

Origin of Product

United States

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